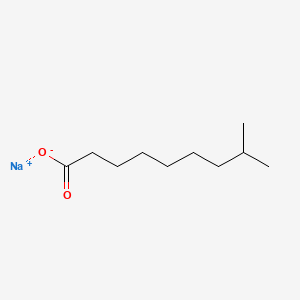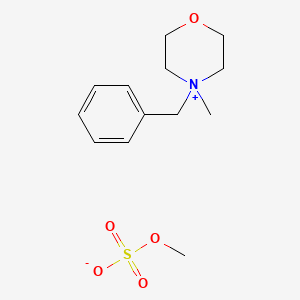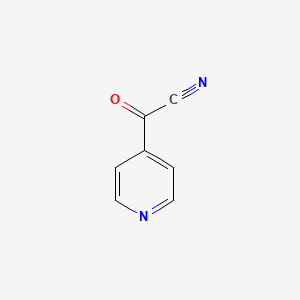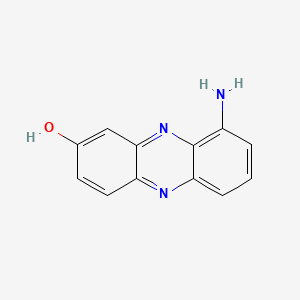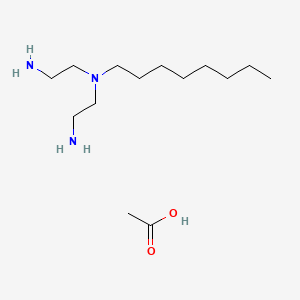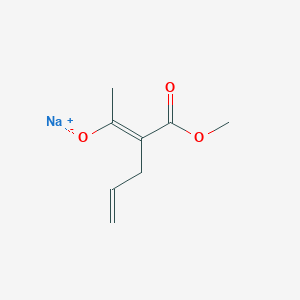
Methyl 2-acetylpent-4-enoate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetylpent-4-enoate, sodium salt is a chemical compound with the molecular formula C8H11O3.Na. . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetylpent-4-enoate, sodium salt typically involves the reaction of methyl 2-acetylpent-4-enoate with a sodium base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetylpent-4-enoate, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-acetylpent-4-enoate, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms or metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-acetylpent-4-enoate, sodium salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It may also participate in enzyme-catalyzed reactions, where it can be converted into different products through specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 2-acetylpent-4-enoate, sodium salt include:
Methyl 2-acetylpent-4-enoate: The parent compound without the sodium salt.
2-Acetyl-2-sodio-4-pentenoic acid: A related compound with a carboxylic acid group instead of a methyl ester.
Sodium 2-acetylpent-4-enoate: A similar compound with a different ester group.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the sodium salt enhances its solubility in water and other polar solvents, making it more versatile in various chemical reactions and applications .
Properties
CAS No. |
85392-48-9 |
|---|---|
Molecular Formula |
C8H11O3.Na C8H11NaO3 |
Molecular Weight |
178.16 g/mol |
IUPAC Name |
sodium;(2E)-3-methoxycarbonylhexa-2,5-dien-2-olate |
InChI |
InChI=1S/C8H12O3.Na/c1-4-5-7(6(2)9)8(10)11-3;/h4,9H,1,5H2,2-3H3;/q;+1/p-1/b7-6+; |
InChI Key |
GNQNAHQOYUQZNL-UHDJGPCESA-M |
Isomeric SMILES |
C/C(=C(/CC=C)\C(=O)OC)/[O-].[Na+] |
Canonical SMILES |
CC(=C(CC=C)C(=O)OC)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


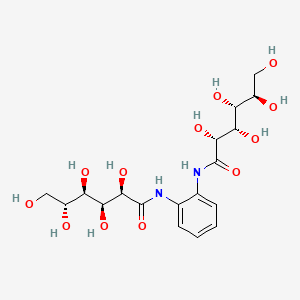



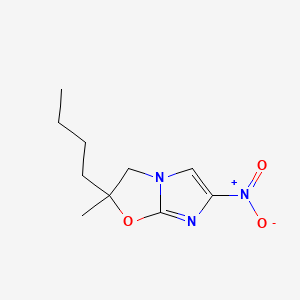
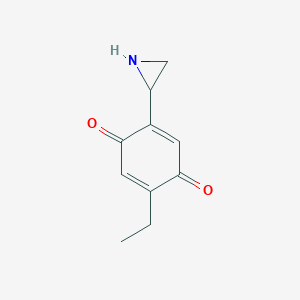

![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
